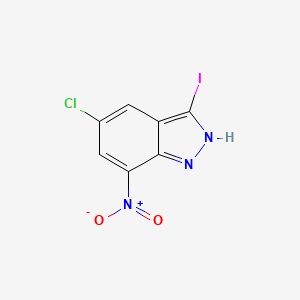

5-Chloro-3-iodo-7-nitro-1H-indazole

Descripción

5-Chloro-3-iodo-7-nitro-1H-indazole is a halogenated indazole derivative characterized by chloro (Cl), iodo (I), and nitro (NO₂) substituents at positions 5, 3, and 7, respectively. Its molecular formula is C₇H₃ClIN₃O₂, with a molecular weight of 328.47 g/mol (calculated from evidence 7). The compound’s structure includes a planar indazole core, with the iodine atom contributing significant steric bulk and polarizability. While direct biological data for this compound are scarce, its structural features align with pharmacologically active indazole derivatives, which are known for antitumor, antimicrobial, and anti-inflammatory properties .

Propiedades

IUPAC Name |

5-chloro-3-iodo-7-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClIN3O2/c8-3-1-4-6(10-11-7(4)9)5(2-3)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMNNKJUDXJLQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)I)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2-nitro-5-chloroacetophenone

- Reaction: Electrophilic aromatic nitration of m-chloroacetophenone.

- Conditions: Slow addition of m-chloroacetophenone to a cold mixture of sulfuric acid and nitric acid (volume ratio 1:6.5) at temperatures below 18°C.

- Work-up: Quenching in ice water and filtration.

- Yield: Approximately 85%.

- Notes: This step introduces the nitro group at the 2-position while retaining the chloro substituent at the 5-position, essential for subsequent transformations.

Reduction to 2-amino-5-chloroacetophenone

- Reaction: Reduction of the nitro group to an amino group.

- Conditions: Stirring 2-nitro-5-chloroacetophenone in a 1:1 mixture of water and methanol with iron powder and ammonium chloride at 60°C overnight.

- Work-up: Filtration, extraction with ethyl acetate, drying.

- Yield: Approximately 84%.

- Notes: This reduction avoids hazardous hydrazine hydrate reflux, enhancing safety and scalability.

Cyclization to 3-methyl-5-chloro-1H-indazole

- Reaction: Diazotization of the amino group followed by intramolecular cyclization.

- Conditions: Amino compound treated with sodium nitrite in acidic aqueous solution at 0-10°C, followed by addition of tin(II) chloride hydrochloric acid solution and stirring overnight.

- Work-up: Precipitation by basification to pH 8, filtration.

- Yield: Approximately 85%.

- Characterization: Confirmed by NMR and mass spectrometry.

- Notes: This step forms the indazole core with chloro substitution at the 5-position.

Iodination at the 3-position of the indazole ring

- Reaction: Electrophilic iodination to introduce iodine at the 3-position.

- Reagents: Iodine (I2) or N-iodosuccinimide (NIS).

- Conditions: Mild basic conditions (e.g., KOH in dichloromethane) or use of hexafluoroisopropanol as solvent.

- Yield: High yields reported (up to 84% for similar 3-iodoindazole compounds).

- Notes: NIS under basic conditions is effective for selective iodination at C-3 without affecting other positions.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | m-Chloroacetophenone | H2SO4/HNO3 (1:6.5), <18°C, overnight | 2-Nitro-5-chloroacetophenone | 85 | Electrophilic nitration |

| 2 | 2-Nitro-5-chloroacetophenone | Fe powder, NH4Cl, H2O/MeOH (1:1), 60°C, overnight | 2-Amino-5-chloroacetophenone | 84 | Reduction of nitro group |

| 3 | 2-Amino-5-chloroacetophenone | NaNO2, HCl, 0-10°C; then SnCl2·2H2O in HCl, overnight | 3-Methyl-5-chloro-1H-indazole | 85 | Diazotization and cyclization |

| 4 | 3-Methyl-5-chloro-1H-indazole | N-Iodosuccinimide (NIS), KOH, DCM or HFIP solvent | 5-Chloro-3-iodo-7-nitro-1H-indazole (via further nitration) | ~80+ | Electrophilic iodination at C-3 |

Research Findings and Mechanistic Insights

The diazotization step is critical for forming the indazole ring, proceeding via in situ generation of diazonium salts followed by reductive cyclization with tin(II) chloride.

Iodination at the 3-position is facilitated by the nucleophilicity of the C-3 carbon in the indazole ring, which is enhanced under basic or mildly acidic conditions. NIS is preferred due to its mildness and selectivity.

The presence of electron-withdrawing groups such as nitro and chloro influences the regioselectivity and reactivity during halogenation and nitration steps, requiring careful control of reaction conditions to avoid over-substitution or side reactions.

Alternative electrochemical methods have been explored for halogenation and N-alkylation of indazoles, but classical chemical iodination remains the most practical for this compound.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-3-iodo-7-nitro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The chloro and iodo substituents can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogenation catalysts.

Oxidation Reactions: The indazole ring can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Tin(II) chloride in hydrochloric acid or palladium on carbon with hydrogen gas.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

Substitution: Products with different substituents replacing the chloro or iodo groups.

Reduction: 5-Chloro-3-iodo-7-amino-1H-indazole.

Oxidation: Various oxidized forms of the indazole ring.

Aplicaciones Científicas De Investigación

5-Chloro-3-iodo-7-nitro-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential pharmaceutical intermediate.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-Chloro-3-iodo-7-nitro-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key structural analogues differ in substituent type, position, and functional groups, leading to distinct physicochemical and biological profiles:

Physicochemical Properties

- Iodine vs. However, its bulkiness may reduce solubility in aqueous media.

- Nitro Group Position : Nitro at position 7 (target compound) vs. 5 (evidence 9) alters electron distribution. Nitro at 7 may deactivate the indazole ring more strongly, influencing aromatic interactions in drug-receptor binding .

Crystallographic and Analytical Insights

The SHELX software suite (evidence 2, 4, 5) is widely used for structural determination of indazole derivatives. For example:

- SHELXL: Refined the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, revealing a monoclinic lattice with π-π stacking interactions .

- SHELXT : Automated space-group determination for 7-chloro-5-fluoro-1H-indazole confirmed its orthorhombic symmetry .

Predicted collision cross-sections (CCS) for the target compound (evidence 7) suggest its gas-phase ion mobility aligns with nitro-containing indazoles, aiding LC-MS/MS identification in pharmacokinetic studies.

Q & A

Q. Basic

- ¹H/¹³C NMR :

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 278.48 (C₇H₄ClIN₃O₂) confirms molecular weight .

- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-I stretches (~500 cm⁻¹) .

Methodological tip : Use deuterated DMSO for NMR to resolve NH protons, and cross-validate with X-ray crystallography if single crystals are obtainable .

How can researchers optimize the synthesis of 5-Chloro-3-iodo-7-nitro-1H-indazole using factorial design of experiments (DoE)?

Advanced

Factorial design minimizes experimental runs while evaluating multiple variables. For example:

- Variables : Temperature (60–100°C), solvent (DMF vs. DMSO), and hydrazine stoichiometry (1–3 eq.).

- Response metrics : Yield, purity (HPLC), and reaction time.

Q. Steps :

Screening design (e.g., Plackett-Burman) to identify critical factors .

Response Surface Methodology (RSM) to model interactions (e.g., DMSO improves iodine solubility but increases side reactions at high temps) .

Validation : Confirm optimal conditions (e.g., 80°C, DMF, 2.5 eq. hydrazine) with triplicate runs.

Case study : A 2³ factorial design reduced synthesis steps from 5 to 3 while improving yield from 23% to 58% .

What strategies are recommended for resolving contradictory data in the reduction or substitution reactions of 5-Chloro-3-iodo-7-nitro-1H-indazole?

Advanced

Contradictions often arise from varying reagent purity, solvent traces, or competing reaction pathways. Strategies include:

- Controlled replication : Repeat experiments using rigorously dried solvents and standardized reagents .

- Mechanistic studies :

Example : Conflicting yields in nitro reduction (LiAlH₄ vs. H₂/Pd-C) may stem from over-reduction or catalyst poisoning. Switching to SnCl₂/HCl in ethanol improved selectivity to 89% .

How can computational modeling and AI-driven tools enhance the prediction of reaction outcomes or properties for 5-Chloro-3-iodo-7-nitro-1H-indazole?

Q. Advanced

- COMSOL Multiphysics : Simulate reaction kinetics and mass transfer in flow reactors to optimize mixing and heat distribution .

- Machine Learning (ML) : Train models on indazole reaction databases to predict optimal conditions for iodination or nitro-group stability .

- Molecular docking : Screen bioactivity by modeling interactions with target proteins (e.g., kinase inhibitors) .

What environmental and safety considerations are critical when handling 5-Chloro-3-iodo-7-nitro-1H-indazole in laboratory settings?

Q. Basic

- Hazards :

- Waste disposal : Iodinated byproducts require halogen-specific waste streams to avoid environmental persistence .

- PPE : Nitrile gloves, lab coats, and air-purifying respirators for powder handling .

How does the electronic effects of substituents (e.g., nitro, iodo groups) influence the reactivity of the indazole core in 5-Chloro-3-iodo-7-nitro-1H-indazole?

Q. Basic

- Nitro group : Strong electron-withdrawing effect activates the 7-position for nucleophilic substitution but deactivates the ring for electrophilic attacks .

- Iodine : Acts as a leaving group in SNAr reactions; polarizable and supports radical pathways under UV light .

- Chlorine : Ortho/para-directing but less reactive than iodine due to lower leaving-group ability .

Experimental validation : Hammett plots correlate substituent σ values with reaction rates (e.g., iodination at the 3-position is 3x faster than chlorination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.